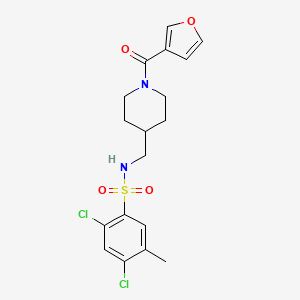
2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H20Cl2N2O4S and its molecular weight is 431.33. The purity is usually 95%.
BenchChem offers high-quality 2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition Properties
Piperidine derivatives, including those structurally related to 2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide, have been explored for their corrosion inhibition properties. These compounds show potential in preventing iron corrosion, as investigated through quantum chemical calculations and molecular dynamics simulations (Kaya et al., 2016).
Antiviral and Anticancer Applications
Certain methylbenzenesulfonamide derivatives have shown promise as antiviral agents, particularly in the prevention of HIV-1 infection. These compounds, including those with structural similarities to 2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide, have been suggested as candidates for drug development (Cheng De-ju, 2015).
Carbonic Anhydrase Inhibition and Anticancer Effects
Dibenzenesulfonamides, closely related to the compound , have been synthesized and shown to have significant anticancer effects. They work by inducing apoptosis and autophagy pathways in cancer cells and inhibiting carbonic anhydrase isoenzymes. These properties make them potential candidates for anticancer drug development (Gul et al., 2018).
Pharmaceutical Analysis
In pharmaceutical analysis, derivatives of piperidinium, structurally similar to 2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide, have been studied for their potential in drug formulations. For instance, a study developed a highly sensitive method for determining such compounds in injection solutions (Varynskyi et al., 2017).
Type 2 Diabetes and Alzheimer's Disease Treatment
Compounds derived from 2-furoic piperazide, structurally related to 2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide, have shown potential in the treatment of type 2 diabetes and Alzheimer's disease. Their inhibitory effects on relevant enzymes and their bioactivity potentials were supported by molecular docking studies (Abbasi et al., 2018).
properties
IUPAC Name |
2,4-dichloro-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-5-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O4S/c1-12-8-17(16(20)9-15(12)19)27(24,25)21-10-13-2-5-22(6-3-13)18(23)14-4-7-26-11-14/h4,7-9,11,13,21H,2-3,5-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFBYYRMDQKWWRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2CCN(CC2)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)-5-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-(3-(4-(dimethylamino)phenyl)-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one](/img/structure/B2477398.png)
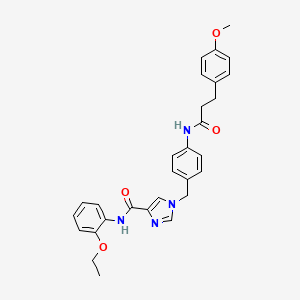
![N-(4-fluorophenyl)-2-[7-(4-methoxybenzoyl)-8-oxo-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2477402.png)

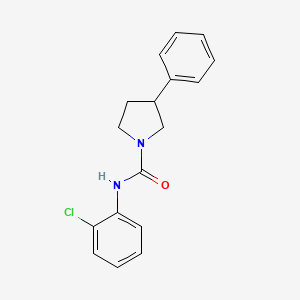
![N-(3-chloro-4-methylphenyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2477408.png)
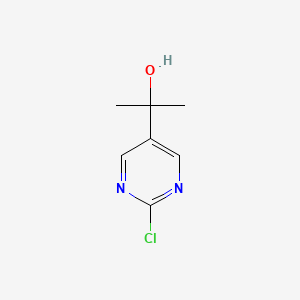

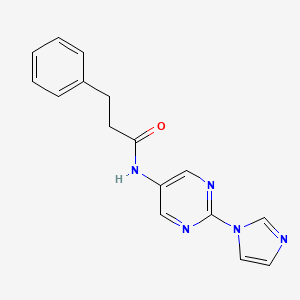
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2477414.png)
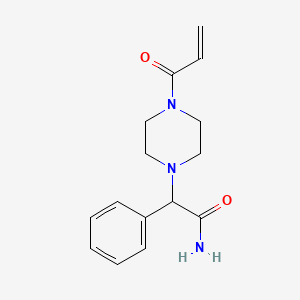
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide](/img/structure/B2477417.png)
![Ethyl 2-(5-bromothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2477418.png)
